molecular formula C6H2ClFN2 B13978824 3-Chloro-2-fluoroisonicotinonitrile

3-Chloro-2-fluoroisonicotinonitrile

Cat. No.: B13978824
M. Wt: 156.54 g/mol
InChI Key: DTZBIZWOQLPPIB-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoroisonicotinonitrile is an organic compound with the molecular formula C6H2ClFN2. It is a derivative of isonicotinonitrile, where the hydrogen atoms at positions 3 and 2 of the pyridine ring are replaced by chlorine and fluorine atoms, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoroisonicotinonitrile can be achieved through several methods. One common approach involves the halogenation of isonicotinonitrile. For instance, the reaction of isonicotinonitrile with chlorine and fluorine sources under controlled conditions can yield the desired product. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete halogenation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product. The use of environmentally benign reagents and conditions is also a key consideration in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoroisonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isonicotinonitrile derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-2-fluoroisonicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoroisonicotinonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-fluoroisonicotinonitrile
  • 2-Chloro-3-fluoro-4-pyridinecarbonitrile
  • 2-Chloro-3-fluoropyridine-4-carbonitrile

Uniqueness

3-Chloro-2-fluoroisonicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular interactions are required .

Properties

Molecular Formula

C6H2ClFN2

Molecular Weight

156.54 g/mol

IUPAC Name

3-chloro-2-fluoropyridine-4-carbonitrile

InChI

InChI=1S/C6H2ClFN2/c7-5-4(3-9)1-2-10-6(5)8/h1-2H

InChI Key

DTZBIZWOQLPPIB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C#N)Cl)F

Origin of Product

United States

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